Laninamivir-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laninamivir-d3 is a deuterated form of laninamivir, a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. This compound is structurally similar to laninamivir but contains deuterium atoms, which can enhance its metabolic stability and prolong its half-life. This compound is particularly significant in the context of antiviral therapies, especially for influenza, due to its long-acting properties and effectiveness against various strains of the virus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of laninamivir-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms, which can be achieved through deuterium exchange reactions or by using deuterated reagents. The synthetic route typically involves the following steps:
Formation of the pyran ring: This step involves the cyclization of a suitable precursor to form the pyran ring structure.
Introduction of functional groups: Various functional groups, such as hydroxyl, amino, and carboxyl groups, are introduced through a series of chemical reactions, including oxidation, reduction, and substitution reactions.
Deuterium incorporation: Deuterium atoms are introduced at specific positions using deuterated reagents or through deuterium exchange reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to achieve the desired reaction rate and product yield.
Purification methods: Using techniques such as crystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Laninamivir-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups using suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified to enhance its antiviral properties.
Wissenschaftliche Forschungsanwendungen
Laninamivir-d3 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on the stability and reactivity of organic molecules.
Biology: Investigated for its antiviral properties and mechanism of action against influenza viruses.
Medicine: Explored as a potential therapeutic agent for the treatment and prophylaxis of influenza.
Industry: Used in the development of long-acting antiviral drugs with improved pharmacokinetic properties.
Wirkmechanismus
Laninamivir-d3 exerts its antiviral effects by inhibiting the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the surface of host cells, thereby inhibiting viral replication and spread. The molecular targets include the neuraminidase enzyme of influenza A and B viruses, and the pathways involved include the inhibition of viral release and propagation.
Vergleich Mit ähnlichen Verbindungen
Laninamivir-d3 is compared with other neuraminidase inhibitors, such as zanamivir, oseltamivir, and peramivir. While all these compounds target the neuraminidase enzyme, this compound has unique features, including:
Long-acting properties: this compound has a prolonged half-life compared to other neuraminidase inhibitors, allowing for less frequent dosing.
Deuterium incorporation: The presence of deuterium atoms enhances the metabolic stability of this compound, reducing its degradation and increasing its efficacy.
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used for the treatment of influenza.
Oseltamivir: A widely used neuraminidase inhibitor for the treatment and prophylaxis of influenza.
Peramivir: An intravenous neuraminidase inhibitor used for the treatment of influenza.
This compound stands out due to its unique structural modifications and long-acting properties, making it a valuable compound in the fight against influenza.
Eigenschaften
CAS-Nummer |
1286920-52-2 |
---|---|
Molekularformel |
C₁₃H₁₉D₃N₄O₇ |
Molekulargewicht |
349.35 |
Synonyme |
5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-Non-2-enonic Acid-d3; (4S,5R,6R)-5-Acetamido-4-_x000B_guanidino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid-d3; R 125 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.